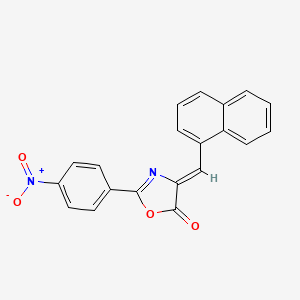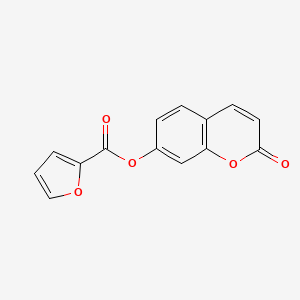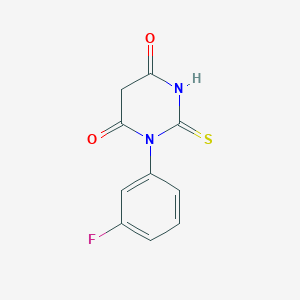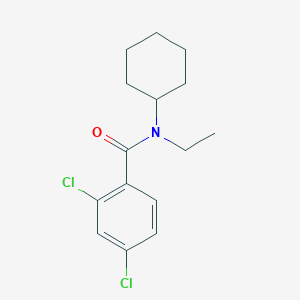
(4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a naphthalene ring and a nitrophenyl group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one typically involves the condensation of appropriate aldehydes and amines, followed by cyclization. A common synthetic route might include:
Condensation Reaction: Reacting naphthaldehyde with 4-nitroaniline in the presence of a base to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of an oxidizing agent to form the oxazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Naphthoquinones, nitrophenyl oxazoles.
Reduction Products: Aminophenyl oxazoles.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one may have applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the synthesis of dyes, pigments, or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell walls or inhibit essential enzymes. The molecular targets and pathways involved would be specific to the biological system or chemical process .
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-4-(phenylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one
- (4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one
Uniqueness
The presence of both a naphthalene ring and a nitrophenyl group in (4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one may confer unique electronic properties, making it distinct from other oxazole derivatives
Propiedades
IUPAC Name |
(4Z)-4-(naphthalen-1-ylmethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-20-18(12-15-6-3-5-13-4-1-2-7-17(13)15)21-19(26-20)14-8-10-16(11-9-14)22(24)25/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOAZFNUDWQDSV-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(3-CHLORO-4-METHOXYPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5791465.png)
![3,4,8-trimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5791469.png)
![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)
![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)
![N',N'-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine](/img/structure/B5791506.png)
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5791523.png)
![4-[(2-ethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B5791530.png)

![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2-methoxyphenyl)acetate](/img/structure/B5791534.png)
